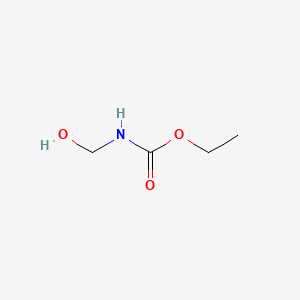

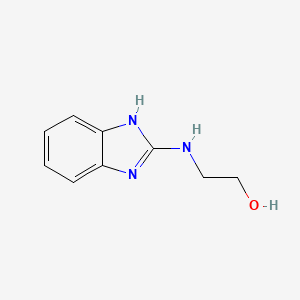

2-(1H-Benzimidazol-2-ylamino)ethanol

説明

Benzimidazole derivatives are a class of compounds that have attracted considerable attention due to their wide range of biological activities and applications in various fields. The compound 2-(1H-Benzimidazol-2-ylamino)ethanol is a molecule that contains the benzimidazole moiety, which is known for its presence in pharmacologically active compounds and its use as a building block in organic synthesis .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the green synthesis of 1,3-dihydrobenzimidazol-2-ones from aromatic diamines using a microwave-induced method in a tetrabutylammonium bromide (TBAB)–ethanol biphasic system, which provides high yields within a short time and without the formation of unwanted by-products . Another method includes the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using nano-Copper Y Zeolite as a catalyst in ethanol, which is an efficient and environmentally friendly approach . These methods highlight the versatility and adaptability of benzimidazole synthesis to green chemistry principles.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For instance, the structure and vibrational studies of 1-(1H-Benzoimidazol-2-YL) Ethanol were carried out using density functional theory (DFT), which provided insights into the geometric structure, infrared intensities, and HOMO-LUMO energies . Additionally, the crystal structure of 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate was determined, revealing the dihedral angles between the benzene and benzimidazole rings and the formation of a three-dimensional network through hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, Ru(II) complexes bearing benzimidazole ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids and H2 in an alcohol/CsOH system . Additionally, the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from aromatic diamines and alcohols has been achieved using a manganese(I) complex as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The spectral characterization of bis-benzimidazole ethanols and their metal complexes has been conducted using various spectroscopic techniques, revealing information about their electronic and fluorescence properties . The solvent effect on the complexation of benzimidazole phenols with zinc(II) ion has also been studied, showing that the choice of solvent can significantly affect the complexation reaction and the nature of the resulting complexes .

科学的研究の応用

Crystal Structure Analysis

- Scientific Field : Crystallography

- Application Summary : The compound is used in the study of crystal structures. It forms a complex molecule with a zinc ion, a bidentate ligand, and two chlorido ligands .

- Methods of Application : The compound is crystallized in the monoclinic crystal system in space group P21/n . The Zn(II) ion shows distorted tetrahedral geometry, being coordinated by an imidazole N atom, the aniline N atom, and two chlorido ligands .

- Results or Outcomes : The packing features N—H O, N—H Cl, C—H Cl hydrogen bonding . The benzimidazole and aniline planes are not coplanar, subtending a dihedral angle of 18.24 (8) .

Vibrational Spectroscopy and Quantum Computational Studies

- Scientific Field : Computational Chemistry

- Application Summary : The compound is used in vibrational spectroscopy, quantum computational, and molecular docking studies .

- Methods of Application : Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of the compound are provided using the B3LYP/6-311++G (d,p) basis set .

- Results or Outcomes : Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Fluorescent Derivatives

- Scientific Field : Fluorescence Spectroscopy

- Application Summary : The compound is used in the synthesis of fluorescent derivatives . These derivatives show single absorption and dual emission with large Stokes shift .

- Methods of Application : The compound is synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The effects of solvent polarity in the absorption-emission properties of synthesized compounds are investigated .

- Results or Outcomes : The quantum yield of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol is high (0.105) compared to the compound where -NH2 group is present in place of hydroxyl group (0.027) in ethanol .

Androgen Receptor Modulators

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of androgen receptor modulators .

- Methods of Application : The compound is synthesized into 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol .

- Results or Outcomes : The synthesized compound showed both good muscle agonism and prostate inhibition .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the design and synthesis of novel N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives as potential anticancer agents .

- Methods of Application : In vitro cytotoxicity assay of 26 selected compounds was carried out at National Cancer Institute (NCI), USA .

- Results or Outcomes : Compounds 10e (NSC D-762842/1) and 11s (NSC D-764942/1) have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .

Transition-Metal Complexes

- Scientific Field : Inorganic Chemistry

- Application Summary : The compound is used to prepare a series of mononuclear transition-metal complexes with halide anions as the active leaving group in catalytic research .

- Methods of Application : A mononuclear zinc complex ZnLCl2 is reported .

- Results or Outcomes : The bidentate ligand 2-(1H-benzo[d]imidazol-2-yl) aniline (L) has been used to prepare a series of mononuclear transition-metal complexes .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-6-5-10-9-11-7-3-1-2-4-8(7)12-9/h1-4,13H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPOQZOBPMSSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342698 | |

| Record name | 2-(1H-Benzimidazol-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzimidazol-2-ylamino)ethanol | |

CAS RN |

57262-38-1 | |

| Record name | 2-(1H-Benzimidazol-2-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzimidazolylamino)-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。